5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
CAS No.:
Cat. No.: VC13394148
Molecular Formula: C11H13BrN2O4
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O4 |
|---|---|
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | 5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |
| Standard InChI | InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |
| Standard InChI Key | QNMFXXFYLIZHLS-UHFFFAOYSA-N |
| SMILES | C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis typically involves sequential functionalization of pyridine derivatives:
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Core Formation: Pyridine rings are constructed via Hantzsch or analogous cyclization reactions .
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Substitution Reactions:
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Step 1: Nitration of 5-bromo-2-methoxypyridine at 0°C yields 5-bromo-2-methoxy-3-nitropyridine (98% yield).
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Step 2: Demethylation with BBr₃, followed by coupling with tetrahydropyran-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).
Structural Data
Physicochemical Properties
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water .
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Stability: Stable under inert conditions but sensitive to strong acids/bases due to the nitro group .
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pKa: Estimated ~1.3 (pyridine N), influenced by electron-withdrawing substituents .
Reactivity and Functionalization
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further derivatization .
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Bromine Displacement: Suzuki-Miyaura coupling with aryl boronic acids for C-C bond formation .
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Ether Cleavage: HI or BBr₃ mediates cleavage of the methoxy group for hydroxylation .
Key Reaction Example:
Applications in Drug Discovery
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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Anti-inflammatory Compounds: Functionalized to azole derivatives that modulate COX-2 activity .
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Antimicrobials: Nitro group enhances activity against Gram-positive bacteria .
Case Study: A 2024 study demonstrated its utility in synthesizing autotaxin inhibitors, reducing pulmonary fibrosis in murine models by 60% (IC₅₀ = 50 nM) .
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